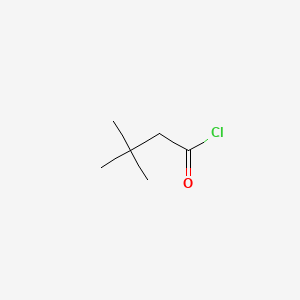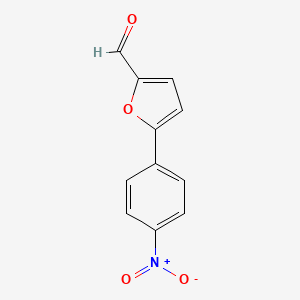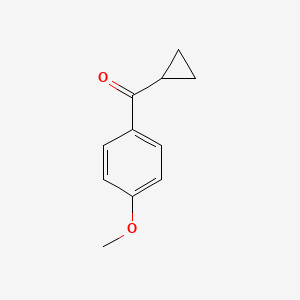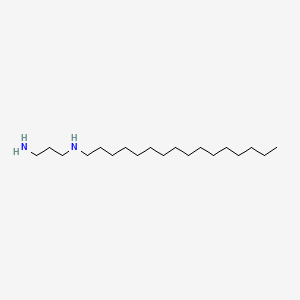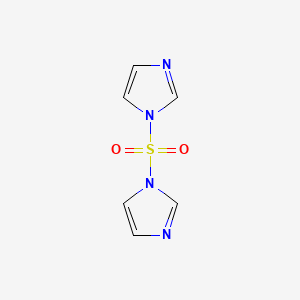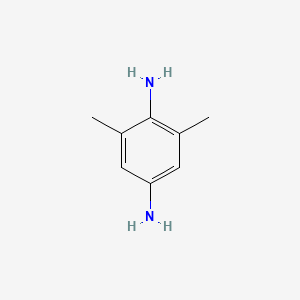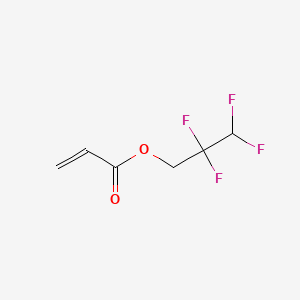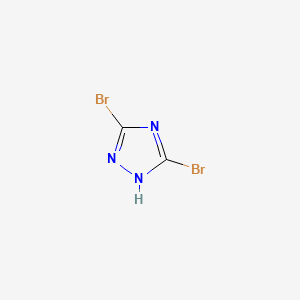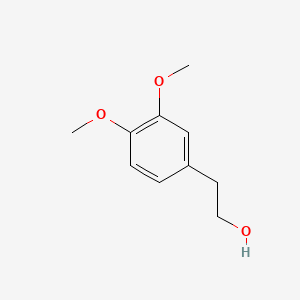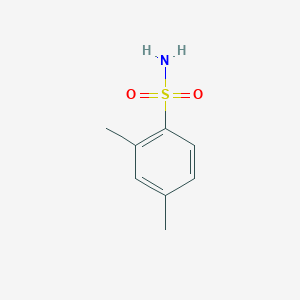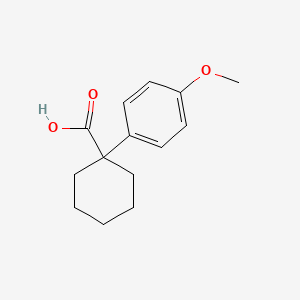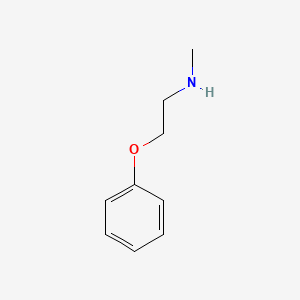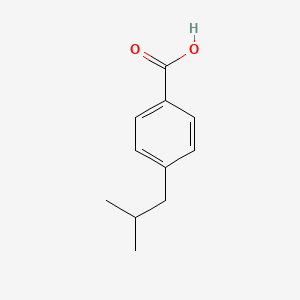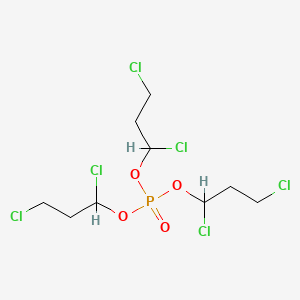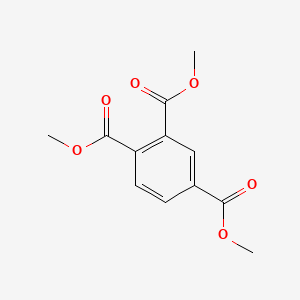
Trimethyl trimellitate
概要
説明
Trimethyl trimellitate is not directly discussed in the provided papers; however, the papers do provide information on closely related compounds, such as trimellitic acid and its derivatives. Trimellitic acid is a benzene-1,2,4-tricarboxylic acid, which is a key precursor in the synthesis of various chemical compounds, including trimethyl trimellitate. Trimethyl trimellitate itself is likely a triester derivative of trimellitic acid, where all three carboxylic acid groups have been esterified with methanol .
Synthesis Analysis
The synthesis of trimellitic acid derivatives is exemplified in the second paper, where trimellitic anhydride linker (TAL) is used as an anchor in solid-phase synthesis. The process involves the immobilization of primary amines on a solid support, followed by various chemical reactions to form phthalimide derivatives. Although the synthesis of trimethyl trimellitate is not explicitly described, the methods used for TAL could potentially be adapted for its synthesis, considering that trimellitic acid is a common starting material .
Molecular Structure Analysis
The first paper provides insights into the molecular structure of trimellitic acid, which is the parent compound of trimethyl trimellitate. The crystal structure of trimellitic acid is monoclinic with specific dimensions and lacks intramolecular hydrogen bonding between adjacent carboxyl groups. This information is crucial as the esterification to form trimethyl trimellitate would likely retain the benzene ring structure while altering the functional groups attached to it .
Chemical Reactions Analysis
The second paper discusses the chemical reactions involving trimellitic anhydride linker (TAL), which showcases the compound's stability under various conditions and its reactivity with primary amines. The linker withstands strong acids, bases, and oxidants, and can be cleaved by specific reagents such as hydrazine or ethylenediamine. These reactions are relevant to understanding the chemical behavior of trimellitic acid derivatives and, by extension, could provide insight into the reactions of trimethyl trimellitate .
Physical and Chemical Properties Analysis
While the physical and chemical properties of trimethyl trimellitate are not directly provided, the properties of trimellitic acid and its derivatives can offer some clues. The stability of the trimellitic anhydride linker under a broad range of conditions suggests that trimethyl trimellitate might also exhibit stability due to the robustness of the benzene ring and the ester functional groups. The molecular dimensions and packing of trimellitic acid, as well as its ability to form hydrogen bonds, could influence the physical properties of its ester derivatives, including solubility and melting point .
科学的研究の応用
Use in Food Contact Materials
- Scientific Field : Food Safety
- Summary of Application : Trimethyl trimellitate is used as a co-monomer in the production of modified polyesters. These polyesters are intended to be used in contact with aqueous and dry foodstuffs that contain no free fat at the surface .
- Methods of Application : The substance is used as a co-monomer up to 0.35% w/w to produce the modified polyesters .
- Results or Outcomes : The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used as described .
Use in Polymer Production
- Scientific Field : Polymer Chemistry
- Summary of Application : Trimethyl trimellitate is used as a building block in the production of polymers and additives, such as plasticizers .
- Methods of Application : The sample pretreatment consists of selective esterification with absolute ethanol on the anhydride, followed by a treatment with boron trifluoride-methanol for the methylation of remaining carboxylic groups .
- Results or Outcomes : The limit of detection−limit of quantification (LOD−LOQ) values for trimellitic anhydrides are 0.31− 0.93 μg/mL .
Simultaneous Determination of Anhydrides and Acids
- Scientific Field : Analytical Chemistry
- Summary of Application : Trimethyl trimellitate is used in a method for the simultaneous recognition and quantification of anhydrides and acids, via direct injection gas chromatography−mass spectrometry .
- Methods of Application : The sample pretreatment consists of selective esterification with absolute ethanol on the anhydride, followed by a treatment with boron trifluoride-methanol for the methylation of remaining carboxylic groups .
- Results or Outcomes : The limit of detection−limit of quantification (LOD−LOQ) values for trimellitic, phthalic, and maleic anhydrides are 0.31− 0.93, 0.47−1.41, and 0.06−0.18 μg/mL, respectively .
Determination in Saturated Polyester Resins
- Scientific Field : Polymer Science
- Summary of Application : Trimethyl trimellitate is used in a method for the determination of Trimellitic Anhydride in Saturated Polyester Resins using Programmed Temperature Vaporization-Large Volume Injection-Gas Chromatography .
- Methods of Application : The sample was dissolved in anhydrous ether and treated with diazomethane before GC/FID determination .
- Results or Outcomes : The detection and quantification limits for TMAn were 0.01% and 0.03% w/w, respectively .
Emerging Plasticizers
- Scientific Field : Environmental Chemistry
- Summary of Application : Trimethyl trimellitate is identified as an emerging plasticizer with potential toxic effects, which needs further exploration .
- Methods of Application : The substance is used in the production of various industrial products, including polyvinyl chloride resins, wires and cable insulations, and saturated polyester resins in powder coatings .
- Results or Outcomes : Some studies have indicated potential toxic effects of Trimethyl trimellitate, including cell toxicity, estrogenic activity, and hepatotoxicity .
Determination of Anhydrides and Acids
- Scientific Field : Analytical Chemistry
- Summary of Application : Trimethyl trimellitate is used in a method for the simultaneous recognition and quantification of anhydrides and acids, via direct injection gas chromatography−mass spectrometry .
- Methods of Application : The sample pretreatment consists of selective esterification with absolute ethanol on the anhydride, followed by a treatment with boron trifluoride-methanol for the methylation of remaining carboxylic groups .
- Results or Outcomes : The limit of detection−limit of quantification (LOD−LOQ) values for trimellitic, phthalic, and maleic anhydrides are 0.31− 0.93, 0.47−1.41, and 0.06−0.18 μg/mL, respectively .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
trimethyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNUUNSCNRGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044620 | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
194 °C at 12 mm Hg | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.261 | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trimethyl trimellitate | |
CAS RN |
2459-10-1 | |
| Record name | Trimethyl trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O7DT5N66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-13 °C | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

